(2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of chlorine atoms on both phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 2,5-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated carbonyl system, resulting in the formation of the corresponding dihydrochalcone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Epoxides: Formed through oxidation of the α,β-unsaturated carbonyl system.
Dihydrochalcones: Formed through reduction of the α,β-unsaturated carbonyl system.
Substituted Derivatives: Formed through nucleophilic substitution reactions on the phenyl rings.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Antimicrobial Activity: Some derivatives of this compound have shown promising antimicrobial properties, making them potential candidates for the development of new antibiotics.
Medicine:
Anticancer Research:
Industry:
Pesticides: The compound and its derivatives are explored for their potential use as pesticides due to their biological activity against pests.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one and its derivatives often involves interaction with cellular targets such as enzymes or receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can disrupt normal cellular functions, leading to the observed biological effects.
Comparison with Similar Compounds
(2E)-3-(2-Chlorophenyl)-1-phenylprop-2-en-1-one: Lacks the additional chlorine atoms on the second phenyl ring.
(2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one: Has the chlorine atom on the para position of the first phenyl ring.
Uniqueness: The presence of chlorine atoms on both phenyl rings in (2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one enhances its reactivity and potential biological activity compared to similar compounds with fewer or differently positioned chlorine atoms. This unique substitution pattern can influence the compound’s chemical behavior and its interactions with biological targets.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O/c16-11-6-7-14(18)12(9-11)15(19)8-5-10-3-1-2-4-13(10)17/h1-9H/b8-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPVYYOXLHKNCE-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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